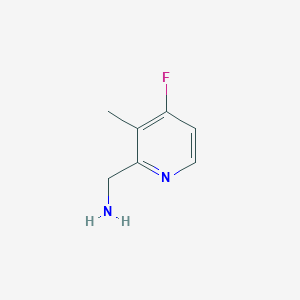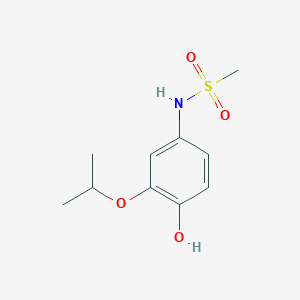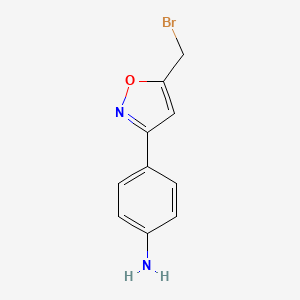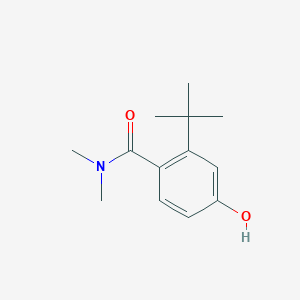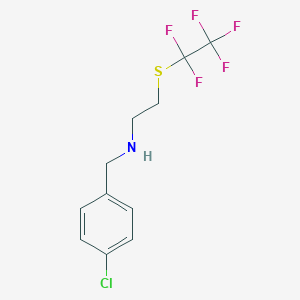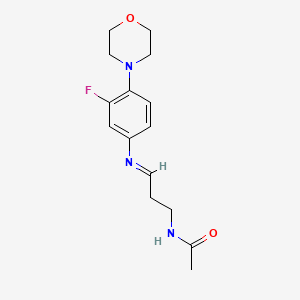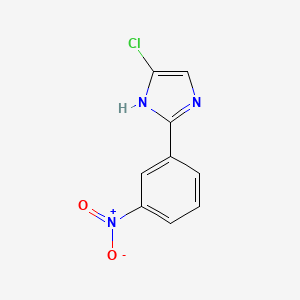
5-Chloro-2-(3-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(3-nitrophenyl)-1H-imidazole is a heterocyclic organic compound that features both a chloro and a nitro group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-nitrophenyl)-1H-imidazole typically involves the reaction of 3-nitrobenzyl chloride with 5-chloro-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Chloro-2-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The imidazole ring can be oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Various substituted imidazoles.
Reduction: 5-Chloro-2-(3-aminophenyl)-1H-imidazole.
Oxidation: Oxidized imidazole derivatives.
科学的研究の応用
5-Chloro-2-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
作用機序
The mechanism of action of 5-Chloro-2-(3-nitrophenyl)-1H-imidazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of the nitro group allows for potential redox cycling, which can generate reactive oxygen species and induce cellular damage in cancer cells.
類似化合物との比較
Similar Compounds
5-Chloro-2-(3-aminophenyl)-1H-imidazole: Similar structure but with an amino group instead of a nitro group.
5-Chloro-2-phenyl-1H-imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(3-Nitrophenyl)-1H-imidazole:
Uniqueness
5-Chloro-2-(3-nitrophenyl)-1H-imidazole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H6ClN3O2 |
|---|---|
分子量 |
223.61 g/mol |
IUPAC名 |
5-chloro-2-(3-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-5-11-9(12-8)6-2-1-3-7(4-6)13(14)15/h1-5H,(H,11,12) |
InChIキー |
MNGNWWPQZLYKSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


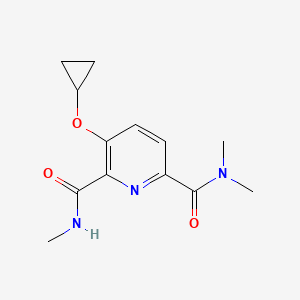
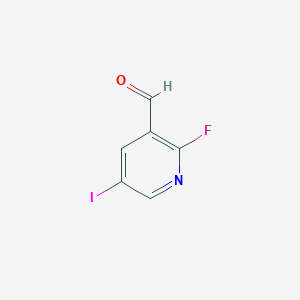
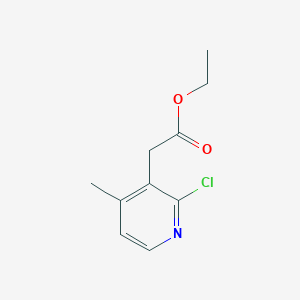
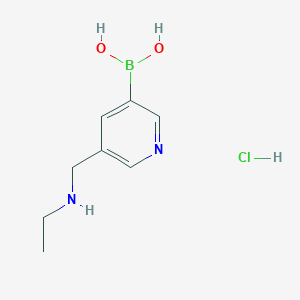
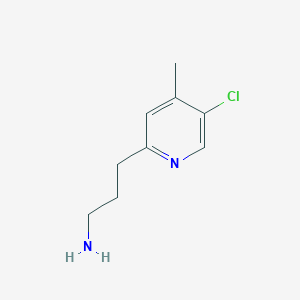
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)

